Propargylpiperidine Class: Quantified MAO-B Inhibition Potency Relative to Alternative Scaffolds
While direct inhibitory data for 3-(prop-2-yn-1-yl)piperidine hydrochloride itself is not publicly available, class-level inference from structurally characterized N-propargylpiperidines demonstrates the critical contribution of the propargylpiperidine scaffold to MAO-B inhibition. The N-propargylpiperidine derivative (compound 16) exhibits selective MAO-B inhibition with an IC₅₀ of 0.18 μM [1]. In contrast, the corresponding N-benzylpiperidine analog (compound 10) shows markedly reduced MAO-B inhibition (IC₅₀ = 26.1 μM), representing a ~145-fold decrease in potency [1]. This quantitative differential establishes that the propargyl moiety on the piperidine ring is a key pharmacophoric determinant for MAO-B engagement, and substitution with an alternative N-substituent (e.g., benzyl) results in substantial loss of inhibitory activity. For researchers developing MAO-B targeted compounds, the 3-propargylpiperidine core provides a scaffold that, when properly functionalized, has been shown to support sub-micromolar potency against this therapeutically relevant target.
| Evidence Dimension | MAO-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Data for 3-(prop-2-yn-1-yl)piperidine hydrochloride not directly reported; class-representative N-propargylpiperidine (compound 16) IC₅₀ = 0.18 μM |
| Comparator Or Baseline | N-benzylpiperidine analog (compound 10) IC₅₀ = 26.1 μM |
| Quantified Difference | ~145-fold reduction in MAO-B inhibitory potency when propargyl group is replaced by benzyl group |
| Conditions | In vitro enzymatic assay using recombinant human MAO-B; substrate: kynuramine; detection: fluorescence |
Why This Matters
The presence of the propargyl group on the piperidine scaffold confers up to 145-fold greater MAO-B inhibitory potential compared to alternative N-substituents, directly impacting the viability of medicinal chemistry campaigns targeting MAO-B modulation.
- [1] Košak U, Brus B, Knez D, Šink R, Žakelj S, Trontelj J, et al. N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. Eur J Med Chem. 2020;197:112282. doi:10.1016/j.ejmech.2020.112282 View Source
